3,15,17-Trihydroxy-5-androstene
Description
3β,15α,17β-Trihydroxy-5-androstene (CAS: 2963-69-1) is a steroidal compound characterized by hydroxyl groups at positions 3β, 15α, and 17β on the androstene backbone. This trihydroxy derivative is synthesized through microbial dihydroxylation of 3β-acetoxy-5-androsten-17-one, followed by hydrolysis and selective oxidation steps . Key properties include a melting point of 162–164°C and applications in anti-aldosterone therapies due to its structural resemblance to endogenous steroid hormones .
Properties
CAS No. |
81844-76-0 |
|---|---|
Molecular Formula |
C19H30O3 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,15,17-triol |
InChI |
InChI=1S/C19H30O3/c1-18-7-5-12(20)9-11(18)3-4-13-14(18)6-8-19(2)16(22)10-15(21)17(13)19/h3,12-17,20-22H,4-10H2,1-2H3/t12-,13+,14-,15?,16?,17+,18-,19+/m0/s1 |
InChI Key |
ZXBQYULAFNSJHM-XKPAAWLBSA-N |
SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3C(CC4O)O)C)O |
Isomeric SMILES |
C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C(CC4O)O)C)O |
Canonical SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3C(CC4O)O)C)O |
Synonyms |
3,15,17-trihydroxy-5-androstene androst-5-en-3,15,17-triol |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Modifications and Functional Groups
The pharmacological and physicochemical properties of steroidal compounds are highly sensitive to hydroxyl group positioning. Below is a comparison of 3β,15α,17β-trihydroxy-5-androstene with related derivatives:
Key Observations :
- Position 7β Hydroxylation : The addition of a 7β-hydroxyl group (as in 3β,7β,15α-trihydroxy-5-androsten-17-one) enhances anti-aldosterone activity compared to analogues lacking this group .
- Diene vs. Triol Systems : 3β-Hydroxyandrosta-5,15-dien-17-one (with a 15-diene system) exhibits lower polarity and higher lipid solubility, making it suitable for prodrug synthesis .
- 17β-Hydroxyl Significance : 3β,7β,17β-Trihydroxyandrost-5-ene shows altered receptor binding kinetics compared to 17-keto derivatives, suggesting a role in androgen receptor antagonism .
Spectroscopic and Analytical Data
Elemental Analysis and Spectral Data :
Notes:
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